molecular formula C17H12Cl2F3N7S B4615743 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4615743
M. Wt: 474.3 g/mol
InChI Key: DLIWHVFHESYWFD-UHFFFAOYSA-N
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Description

Triazole and pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and applications in various fields. The synthesis and characterization of these compounds have been extensively studied, revealing a wide range of chemical reactions and properties that contribute to their utility in drug design and development.

Synthesis Analysis

The synthesis of triazole and pyrazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Karrouchi et al. (2016) outlined the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole through condensation reactions, elucidated by IR, 1H NMR, 13C NMR, and mass spectrometry, demonstrating the synthetic routes to obtain structurally complex heterocycles (Karrouchi et al., 2016).

Molecular Structure Analysis

The molecular structures of these compounds are typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, Holota et al. (2018) performed structural confirmation of triazole derivatives via LC-MS, NMR spectra, and X-ray diffraction analysis, showcasing the importance of these techniques in elucidating the complex structures of synthesized molecules (Holota et al., 2018).

Chemical Reactions and Properties

Triazole and pyrazole derivatives undergo a variety of chemical reactions, offering a wide range of functionalities. The reactivity of these compounds is influenced by their heterocyclic structures, which can participate in nucleophilic substitutions, electrophilic additions, and cycloadditions. Gotsulya et al. (2018) discussed the synthesis and reactivity of 1,2,4-triazole derivatives, highlighting the diverse chemical behavior of these heterocycles (Gotsulya et al., 2018).

Scientific Research Applications

Synthesis and Biological Potential

Research into the chemical compound 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol and its derivatives reveals a diverse range of applications in the field of medicinal chemistry and drug discovery. The chemical structures related to this compound, particularly those incorporating pyrazole and triazole moieties, have shown promising biological activities due to their potential for chemical modification and interaction with various biological targets. This includes significant antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.

Antimicrobial and Antifungal Activities

Several studies highlight the antimicrobial and antifungal potentials of compounds related to 4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol. For instance, derivatives synthesized from the reaction of 4-amino-3-[4-methylthiobenzyl]-4H-1,2,4-triazole-5-thiol with substituted aryl furoic acids/aromatic acids in the presence of POCl3 have shown promising antimicrobial activities against various pathogenic bacteria and fungi. This suggests their potential as lead compounds in the development of new antimicrobial agents (Prasad et al., 2009), (Isloor et al., 2009).

Anti-inflammatory and Antioxidant Properties

Compounds featuring the 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. For example, a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety demonstrated significant in vivo analgesic and in vitro antioxidant activities. This underscores the therapeutic potential of these compounds in managing pain and oxidative stress-related disorders (Karrouchi et al., 2016).

properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N7S/c18-11-2-1-10(13(19)5-11)7-28-8-12(6-23-28)29-15(24-25-16(29)30)9-27-4-3-14(26-27)17(20,21)22/h1-6,8H,7,9H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIWHVFHESYWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

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